![molecular formula C12H11F3O5S B12574799 Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate CAS No. 595569-74-7](/img/structure/B12574799.png)
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features an ethyl ester group, a phenyl ring substituted with a trifluoromethanesulfonyl group, and a prop-2-enoate moiety. The presence of the trifluoromethanesulfonyl group imparts significant reactivity and stability, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate typically involves the reaction of ethyl 3-phenylprop-2-enoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethanesulfonyl group onto the phenyl ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: Oxidative conditions can convert the compound into carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with LiAlH4 can produce an alcohol.
Applications De Recherche Scientifique
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The trifluoromethanesulfonyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biochemical pathways and cellular processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate can be compared with other compounds containing trifluoromethanesulfonyl groups, such as:
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions.
Trifluoromethanesulfonyl chloride: A reagent used for introducing trifluoromethanesulfonyl groups into organic molecules.
Trifluoromethanesulfonamide: A compound with potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis and research applications.
Propriétés
Numéro CAS |
595569-74-7 |
|---|---|
Formule moléculaire |
C12H11F3O5S |
Poids moléculaire |
324.27 g/mol |
Nom IUPAC |
ethyl 3-[2-(trifluoromethylsulfonyloxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11F3O5S/c1-2-19-11(16)8-7-9-5-3-4-6-10(9)20-21(17,18)12(13,14)15/h3-8H,2H2,1H3 |
Clé InChI |
OVPPGIUKDMZLMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



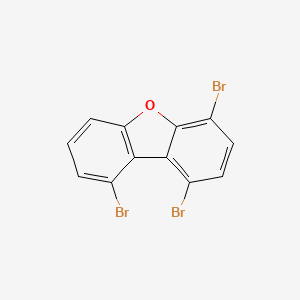
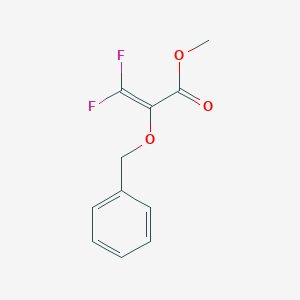
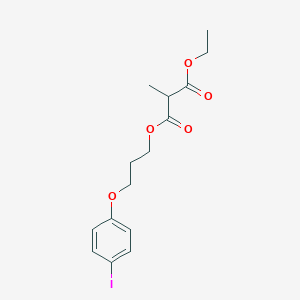
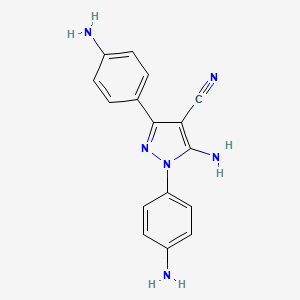


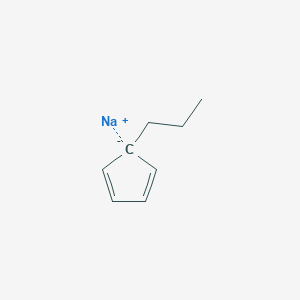
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
